molecular formula C13H24N2O3 B2697968 tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate CAS No. 1823391-48-5

tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate

カタログ番号: B2697968
CAS番号: 1823391-48-5
分子量: 256.346
InChIキー: RSUOYMZSXZUASP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a bicyclic carbamate derivative featuring a 3-oxabicyclo[3.3.1]nonane scaffold with an amino group at position 9 and a tert-butoxycarbonyl (Boc) protecting group at position 6. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of rigid, conformationally constrained molecules for drug discovery. Its bicyclic structure enhances metabolic stability and binding affinity, making it valuable for targeting biological macromolecules . The Boc group protects the amine during synthetic steps, enabling selective deprotection for subsequent functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-8-6-17-7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUOYMZSXZUASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemical Properties and Structure

This compound is characterized by the following chemical properties:

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1823391-48-5

The structure includes a tert-butyl group and an amino functional group, which contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals.

Medicinal Chemistry

The compound has been explored as a building block for synthesizing new drugs targeting neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, potentially modulating their activity.

Case Study: Neuroprotective Effects
Preliminary studies indicate that compounds with similar structural motifs can exhibit neuroprotective properties. Research has shown that modifications to the bicyclic framework can enhance binding affinity to neurotransmitter receptors, making it a candidate for further pharmacological studies focused on conditions such as Alzheimer's disease and Parkinson's disease.

Organic Synthesis

tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can undergo hydrolysis, leading to the release of the corresponding amine and alcohol, making it useful in synthetic organic chemistry for producing various derivatives.

Synthesis Pathways
The synthesis typically involves multi-step organic reactions starting from readily available precursors. The following general steps outline its synthesis:

  • Formation of the Bicyclic Structure : Utilizing cyclization reactions to form the oxabicyclic framework.
  • Introduction of Functional Groups : Adding tert-butyl and amino groups through nucleophilic substitution reactions.
  • Carbamate Formation : Reacting with carbonic acid derivatives to form the carbamate moiety.

Potential Therapeutic Applications

The compound's ability to modulate biological targets suggests several therapeutic applications:

  • Neurological Disorders : As mentioned, its potential neuroprotective effects could be beneficial in treating neurodegenerative diseases.
  • Drug Development : Its structure allows for modifications that could lead to new drug candidates with improved efficacy and reduced side effects.

作用機序

The mechanism of action of tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

tert-Butyl (3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate (CAS 2231674-92-1)

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Key Differences: The nitrogen (aza) atom is positioned at bridgehead 7 instead of 9, and the amino group is absent.
  • Applications : Used as a scaffold for kinase inhibitors due to its rigid geometry.

tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS 198211-13-1)

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Key Differences: The aza group is at position 9, and the oxa group remains at position 3, but the amino group is replaced by a carbamate at position 7. This inversion impacts solubility and steric hindrance .
  • Purity : ≥97% (vs. 95% for the primary compound) .

tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1147557-68-3)

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Key Differences: A hydroxyl group replaces the amino group at position 9, increasing polarity and reducing nucleophilicity. This variant is less reactive in amine-specific reactions but useful in esterification or as a hydrogen-bond donor .
  • Storage: Requires 2–8°C, indicating higher sensitivity compared to the amino analogue .

Non-Bicyclic Carbamate Analogues

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • Key Differences: A monocyclic cyclopentane scaffold lacking the rigidity of the bicyclo[3.3.1] system. This reduces steric constraints, making it more flexible but less effective in stabilizing protein-ligand interactions .

tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30 g/mol
  • Key Differences : A tetrahydropyran ring replaces the bicyclic framework, offering moderate rigidity. The primary amine is positioned on the methyl group, enabling divergent functionalization pathways .

生物活性

tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate, with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological properties. The presence of an amino group allows for interactions with various biological macromolecules, while the carbamate moiety can undergo hydrolysis to release active amines, potentially modulating enzymatic and receptor activities.

The biological activity of tert-butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is primarily attributed to its ability to form hydrogen bonds with target proteins and enzymes. This interaction can lead to alterations in enzyme activity and receptor modulation, which are crucial for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of tert-butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, compounds with similar structural frameworks have been observed to inhibit tumor growth in vitro and in vivo models.

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of bicyclic compounds, including tert-butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate efficacy compared to standard antibiotics.
  • Anticancer Evaluation : In a recent study published in Molecules, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM, suggesting significant anticancer properties.

Comparative Analysis

A comparison with similar compounds reveals that while many share structural characteristics, their biological activities can vary significantly based on specific functional groups attached to the core bicyclic structure.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
tert-butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamateStructureModerate (MIC 32 µg/mL)Significant (IC50 10–20 µM)
tert-butyl (9-hydroxy-3-oxabicyclo[3.3.1]nonan-7-yl)carbamateSimilarLowModerate
tert-butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamateSimilarHighLow

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?

  • The compound can be synthesized via carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) reagents. A multi-step approach involving cyclohexane ring functionalization followed by oxabicyclo ring formation is typical. For example, analogous compounds (e.g., tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate) are synthesized via sequential amination and Boc protection under anhydrous conditions . Stereochemical control may require chiral catalysts or enantioselective reagents, as seen in bicyclic carbamate derivatives .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • X-ray crystallography using software like SHELXL (for refinement) and ORTEP-III (for graphical representation) is standard. SHELXL’s robust algorithms handle small-molecule refinement even with twinned or high-resolution data, ensuring accurate bond length/angle measurements . For this compound, hydrogen bonding between the Boc group and the oxabicyclo oxygen could be a key feature to resolve.

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • While specific data (e.g., melting point, solubility) are not explicitly reported, analogous carbamates show moderate polarity due to the Boc group, suggesting solubility in dichloromethane or THF. Stability under acidic conditions (Boc deprotection) and inert storage (argon, -20°C) are recommended based on safety data for related compounds .

Advanced Research Questions

Q. What strategies can address challenges in using this compound as a ligand in transition-metal catalysis?

  • The bicyclic framework and amine group may act as a hemilabile ligand. Computational modeling (DFT) can predict binding modes with metals like Rh or Pd. For example, a related 3-aza-7-phosphabicyclo ligand demonstrated unique coordination geometry with rhodium, highlighting the role of steric effects . Experimental validation via NMR titration or X-ray analysis of metal complexes is advised.

Q. How does the oxabicyclo[3.3.1]nonane scaffold influence pharmacokinetic properties in drug discovery?

  • The scaffold’s rigidity may enhance metabolic stability and target binding affinity. Comparative studies with flexible analogs (e.g., piperidine derivatives) can quantify effects on logP, membrane permeability, and CYP450 interactions. For instance, tert-butyl carbamates with bicyclic systems show improved bioavailability in kinase inhibitor designs .

Q. What analytical techniques are optimal for resolving data contradictions in synthetic byproduct identification?

  • LC-MS/MS with high-resolution mass spectrometry (HRMS) can differentiate isobaric byproducts. For structural ambiguity, 2D NMR (e.g., NOESY) or X-ray crystallography of crystalline intermediates is critical. Contradictions in purity assessments (e.g., HPLC vs. NMR integration) may arise from residual solvents or enantiomeric impurities, requiring orthogonal methods .

Q. How can the compound’s reactivity be modulated for site-selective functionalization in total synthesis?

  • The amino group’s nucleophilicity can be tuned via Boc protection/deprotection. For example, selective alkylation at the 9-position may exploit steric hindrance from the oxabicyclo ring. Photoredox catalysis or transition-metal-mediated C–H activation (e.g., Pd-catalyzed cross-coupling) could enable late-stage diversification .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Boc protection under anhydrous conditions; chiral resolution via enzymatic hydrolysis
Structural Analysis X-ray crystallography (SHELXL/ORTEP-III); DFT for hydrogen-bonding networks
Coordination Studies NMR titration with metal salts; single-crystal X-ray of metal complexes
Stability Storage at -20°C under argon; avoid prolonged exposure to moisture or acidic conditions

Critical Research Gaps

  • Data Deficiency : No experimental reports on the compound’s logP, solubility, or thermal stability. Computational tools like COSMO-RS could predict these properties .
  • Biological Activity : Limited studies on its pharmacological potential; scaffold derivatization (e.g., introducing fluorinated groups) may enhance bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。